tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H20N4O2 and a molecular weight of 240.30 g/mol . It is a solid compound that belongs to the class of azides and heterocyclic building blocks . This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate with sodium azide . The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the azide group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed:
Substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the synthesis of bioactive molecules and probes for biological studies.
Medicine: Utilized in the development of pharmaceutical intermediates and potential drug candidates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate primarily involves its reactivity as an azide compound. The azide group can participate in cycloaddition reactions, forming stable triazole rings, which are important in various biological and chemical processes . The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl and piperidine groups .
Comparison with Similar Compounds
- tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate .
- tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate .
- tert-Butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate .
Uniqueness: tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and properties compared to other similar compounds . The presence of the azide group makes it particularly useful in click chemistry and other cycloaddition reactions .
Biological Activity
tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 258.30 g/mol
- CAS Number : Not specified in the search results.
The compound features a piperidine ring, a tert-butyl group, and an azidomethyl substituent, which contributes to its reactivity and potential applications in drug development. The azide group is particularly notable for its ability to participate in click chemistry reactions, facilitating the conjugation with other biomolecules.
The biological activity of this compound is attributed to several key mechanisms:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in various metabolic pathways.
- Receptor Interaction : It can bind to receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Preliminary studies suggest effectiveness against certain bacterial strains. The compound was screened against a panel of Gram-positive and Gram-negative bacteria, revealing selective activity against specific strains, which could be further optimized for drug development .
Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory responses. It has been evaluated for its ability to inhibit the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory processes. A study demonstrated that it could significantly reduce IL-1β release and pyroptotic cell death in THP-1 cells (a human monocytic cell line) .
NLRP3 Inflammasome Inhibition
A detailed study evaluated several derivatives of piperidine compounds for their ability to inhibit NLRP3-dependent pyroptosis. The results indicated varying degrees of inhibition among compounds with structural similarities (Table 1).
Compound | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |
---|---|---|
Compound A | 24.9 ± 6.3 | 19.4 ± 0.4 |
Compound B | 29.1 ± 4.8 (at 50 µM) | Not reported |
This compound | TBD | TBD |
Antimicrobial Screening
The compound was subjected to antimicrobial screening against various bacterial strains. Specific data on its effectiveness against particular pathogens were noted, indicating its potential as an antimicrobial agent .
Case Studies
In vivo studies using scopolamine-induced models have indicated that compounds with similar structures can reduce cognitive deficits associated with Alzheimer's disease. This suggests that this compound may also have neuroprotective properties worth exploring .
Discussion
The biological activity of this compound shows promise in multiple therapeutic areas, particularly in antimicrobial and anti-inflammatory applications. Its unique chemical structure allows for significant versatility in drug design through modifications and conjugations.
Properties
IUPAC Name |
tert-butyl 4-(azidomethyl)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)15-6-4-9(5-7-15)8-13-14-12/h9H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPSPDBWZJTTOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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